2-(1-(tert-Butoxycarbonyl)-3-methylazetidin-3-yl)acetic acid
Overview
Description
2-(1-(tert-Butoxycarbonyl)-3-methylazetidin-3-yl)acetic acid is a synthetic organic compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is primarily used in organic synthesis, particularly in the protection of amine groups during multi-step synthesis processes. The Boc group is known for its stability under basic conditions and its ease of removal under acidic conditions, making it a valuable tool in synthetic chemistry .
Preparation Methods
The synthesis of 2-(1-(tert-Butoxycarbonyl)-3-methylazetidin-3-yl)acetic acid typically involves the following steps:
Protection of the amine group: The amine group is protected using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile.
Formation of the azetidine ring: The protected amine undergoes cyclization to form the azetidine ring. This step may involve the use of various reagents and conditions depending on the specific synthetic route.
Introduction of the acetic acid moiety:
Industrial production methods may involve the use of flow microreactor systems to enhance efficiency, versatility, and sustainability compared to traditional batch processes .
Chemical Reactions Analysis
2-(1-(tert-Butoxycarbonyl)-3-methylazetidin-3-yl)acetic acid undergoes various chemical reactions, including:
Deprotection: The Boc group can be removed using strong acids such as trifluoroacetic acid or hydrochloric acid in methanol. This reaction yields the free amine, which can then participate in further chemical transformations.
Substitution reactions: The compound can undergo nucleophilic substitution reactions, where the Boc-protected amine acts as a nucleophile.
Oxidation and reduction: The compound may also participate in oxidation and reduction reactions, depending on the specific functional groups present and the reaction conditions used.
Common reagents and conditions used in these reactions include trifluoroacetic acid, hydrochloric acid, and various bases and solvents . The major products formed from these reactions depend on the specific reaction conditions and the nature of the substituents on the azetidine ring.
Scientific Research Applications
2-(1-(tert-Butoxycarbonyl)-3-methylazetidin-3-yl)acetic acid has several scientific research applications, including:
Organic synthesis: The compound is widely used in the synthesis of complex organic molecules, particularly in the protection and deprotection of amine groups.
Medicinal chemistry: It is used in the development of pharmaceuticals, where the Boc group serves as a protecting group for amines during the synthesis of drug candidates.
Mechanism of Action
The mechanism of action of 2-(1-(tert-Butoxycarbonyl)-3-methylazetidin-3-yl)acetic acid primarily involves the protection and deprotection of amine groups. The Boc group is introduced via nucleophilic addition-elimination reactions, where the amine attacks the carbonyl carbon of di-tert-butyl dicarbonate, forming a tetrahedral intermediate that subsequently eliminates a carbonate ion . The Boc group is removed under acidic conditions, where protonation of the carbonyl oxygen facilitates cleavage of the tert-butyl group, resulting in the formation of a carbocation that undergoes elimination to yield the free amine .
Comparison with Similar Compounds
Similar compounds to 2-(1-(tert-Butoxycarbonyl)-3-methylazetidin-3-yl)acetic acid include other Boc-protected amines and azetidine derivatives. Some examples are:
2-(1-(tert-Butoxycarbonyl)-amino)methylcyclohexyl)acetic acid: This compound features a similar Boc-protected amine group but with a cyclohexyl ring instead of an azetidine ring.
2-(1-{(tert-butoxy)carbonylamino}cyclopropyl)acetic acid: This compound has a cyclopropyl ring and a similar Boc-protected amine group.
The uniqueness of this compound lies in its specific structure, which combines the stability of the Boc group with the reactivity of the azetidine ring, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
2-[3-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO4/c1-10(2,3)16-9(15)12-6-11(4,7-12)5-8(13)14/h5-7H2,1-4H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLIHIKJCORNUSV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(C1)C(=O)OC(C)(C)C)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401165497 | |
Record name | 3-Azetidineacetic acid, 1-[(1,1-dimethylethoxy)carbonyl]-3-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401165497 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1422344-49-7 | |
Record name | 3-Azetidineacetic acid, 1-[(1,1-dimethylethoxy)carbonyl]-3-methyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1422344-49-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Azetidineacetic acid, 1-[(1,1-dimethylethoxy)carbonyl]-3-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401165497 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-{1-[(tert-butoxy)carbonyl]-3-methylazetidin-3-yl}acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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